N-(3-chloro-4-fluorophenyl)naphthalene-1-carboxamide
CAS No.:
Cat. No.: VC15703924
Molecular Formula: C17H11ClFNO
Molecular Weight: 299.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H11ClFNO |
|---|---|
| Molecular Weight | 299.7 g/mol |
| IUPAC Name | N-(3-chloro-4-fluorophenyl)naphthalene-1-carboxamide |
| Standard InChI | InChI=1S/C17H11ClFNO/c18-15-10-12(8-9-16(15)19)20-17(21)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,20,21) |
| Standard InChI Key | PIWLEAYNQIWUPT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=C(C=C3)F)Cl |
Introduction
Molecular Structure and Chemical Properties
Structural Characterization
N-(3-Chloro-4-fluorophenyl)naphthalene-1-carboxamide (C₁₇H₁₁ClFNO) features a naphthalene ring system fused to a carboxamide group at the 1-position, which is further substituted with a 3-chloro-4-fluorophenyl ring (Fig. 1). The naphthalene core provides a rigid planar structure, while the halogenated phenyl group introduces steric and electronic effects that influence reactivity and intermolecular interactions.
Table 1: Molecular Properties of N-(3-Chloro-4-fluorophenyl)naphthalene-1-carboxamide
The compound’s lipophilicity, critical for membrane permeability, is elevated due to the halogen substituents and aromatic systems, though excessive hydrophobicity may pose toxicity risks .
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound remains unpublished, analogs like N-(3-chlorophenyl)naphthalene-1-carboxamide exhibit planar geometries with intermolecular hydrogen bonds between the amide NH and carbonyl oxygen . Infrared spectroscopy typically shows stretches at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N–H) . Nuclear magnetic resonance (NMR) spectra reveal distinct signals for naphthalene protons (δ 7.4–8.2 ppm) and deshielded aromatic protons adjacent to halogens (δ 7.1–7.3 ppm) .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step sequence starting with naphthalene-1-carboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. Subsequent coupling with 3-chloro-4-fluoroaniline in the presence of a base yields the target compound.
Table 2: Optimized Synthesis Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Coupling Temperature | 0–5°C | Minimizes side reactions |
| Solvent | Dichloromethane | Enhances solubility |
| Catalyst | Triethylamine | Facilitates deprotonation |
| Reaction Time | 4–6 hours | Maximizes conversion |
Industrial-scale production employs continuous flow reactors to precisely control temperature and mixing, achieving yields >85% with >98% purity.
Purification and Analysis
Purification via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol affords high-purity material. Quality control utilizes high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
| Compound | MIC (µg/mL) | Toxicity (THP-1 IC₅₀, µg/mL) |
|---|---|---|
| N-(3-Fluorophenyl)naphthalene-1-carboxamide | 2.1 | >50 |
| N-(3-Chloro-4-fluorophenyl)naphthalene-1-carboxamide* | ~2.5 (predicted) | >50 (predicted) |
| Rifampicin | 4.8 | >100 |
*Predicted based on SAR trends .
Mechanism of Action
The compound likely inhibits mycobacterial enzymes involved in cell wall biosynthesis, such as InhA or DprE1, through competitive binding to hydrophobic active sites . Molecular docking studies suggest that the chloro and fluoro groups occupy subpockets lined with nonpolar residues, enhancing affinity .
Structure-Activity Relationships (SAR)
Halogen Substitution Effects
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Chloro vs. Fluoro: Chloro substituents increase lipophilicity and membrane penetration, while fluoro groups improve metabolic stability by resisting oxidative degradation .
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Positional Isomerism: 3-Chloro-4-fluoro substitution optimizes steric bulk and electronic effects, whereas 2- or 4-chloro analogs show reduced activity .
Naphthalene Modifications
Extending the aromatic system (e.g., anthracene analogs) diminishes solubility without enhancing potency, underscoring the naphthalene core’s ideal balance of hydrophobicity and rigidity .
Applications in Research and Industry
Medicinal Chemistry
This compound serves as a lead structure for developing antitubercular agents. Its modular synthesis allows rapid generation of derivatives for high-throughput screening .
Material Science
The planar aromatic system and halogen substituents make it a candidate for organic semiconductors or liquid crystals, though applications remain exploratory.
Future Research Directions
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Pharmacokinetic Studies: Assess oral bioavailability and metabolic clearance in preclinical models.
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Target Identification: Use proteomic approaches to elucidate precise molecular targets.
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Toxicity Profiling: Evaluate long-term cytotoxicity and organ-specific effects.
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Formulation Development: Explore nanoencapsulation to enhance solubility and reduce dosing frequency .
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